molecular formula C50H70O14 B031443 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal CAS No. 11032-79-4

2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal

Cat. No.: B031443
CAS No.: 11032-79-4
M. Wt: 895.1 g/mol
InChI Key: LYTCVQQGCSNFJU-LKGYBJPKSA-N
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Description

This compound, identified in the Toxin Target Database as "Beta-2-bungarotoxin" , is a structurally complex molecule characterized by a polycyclic framework with multiple oxygen atoms (undecaoxa), methyl groups, and a conjugated enal moiety. Beta-2-bungarotoxin is a neurotoxin derived from snake venom, known to inhibit neuromuscular transmission by targeting presynaptic membranes .

Properties

CAS No.

11032-79-4

Molecular Formula

C50H70O14

Molecular Weight

895.1 g/mol

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1

InChI Key

LYTCVQQGCSNFJU-LKGYBJPKSA-N

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C

Appearance

Assay:≥99%A white to off-white solid

Pictograms

Acute Toxic

Synonyms

α-Bgt.;  1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane Cyclic Peptide Deriv.;  5H,10H-Dipyrrolo[2,1-v:2’,1’-h1][1,2,5,8,11,14,17,20,23,26,29,32,35]dithiaundecaazacyclooctatriacontine Cyclic Peptide Deriv.;  86,18-(Iminoethaniminoethaniminoethaniminoetha

Origin of Product

United States

Biological Activity

The compound 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal , also known by its CAS number 11032-79-4 , is a complex organic molecule belonging to the class of neurotoxins. Its structure and biological activity have garnered attention in various fields of research due to its potential therapeutic applications and toxicity profiles.

Molecular Formula and Weight

  • Molecular Formula : C50_{50}H70_{70}O14_{14}
  • Molecular Weight : 895.1 g/mol

Structural Characteristics

The compound features a unique bicyclic structure with multiple hydroxyl groups and a complex arrangement of carbon atoms that contribute to its biological activity. The presence of the heptamethyl and oxo groups indicates potential interactions with biological targets.

Neurotoxic Effects

This compound is classified as a neurotoxin that binds irreversibly to acetylcholine receptors at neuromuscular junctions. This interaction can lead to paralysis and other neurological symptoms in organisms exposed to it. The mechanism of action involves competitive inhibition of neurotransmitter binding, disrupting normal synaptic transmission .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • HepG2 Cells : Exhibited a significant inhibition of proliferation with an IC50_{50} value indicating moderate cytotoxicity.
  • HeLa and A549 Cells : The compound showed varying degrees of cytotoxicity with IC50_{50} values around 40 μg/mL for HeLa cells .

Metabolomic Profiling

Metabolomic analyses have been conducted to identify the metabolic pathways influenced by this compound. Key findings include:

  • Detection of several metabolites that may mediate its effects on cellular pathways.
  • Identification of specific lipid profiles altered in response to treatment with this compound .

Case Study 1: Neurotoxicity in Animal Models

In a controlled study using murine models, exposure to the compound resulted in observable neurotoxic effects characterized by muscle weakness and coordination loss. Behavioral assays indicated significant motor deficits compared to control groups.

Case Study 2: Anticancer Activity

A study investigating the anticancer properties revealed that treatment with the compound resulted in G2/M phase cell cycle arrest in various tumor cell lines. This was accompanied by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Table 1: Summary of Cytotoxicity Results

Cell LineIC50_{50} (μg/mL)Mechanism of Action
HepG236.58Apoptosis induction
HeLa40Cell cycle arrest
A54952Disruption of signaling pathways

Table 2: Metabolites Identified Post-Treatment

Metabolite NameMolecular FormulaClass
α-TocopherolquinoneC29_{29}H50_{50}O3_{3}Diterpenoid
Alpinumisoflavone dimethyl etherC22_{22}H20_{20}O5_{5}Flavonoid
Stearic acidC18_{18}H36_{36}O2_{2}Fatty acid

Comparison with Similar Compounds

Methodological Considerations and Limitations

  • Fingerprint vs. Graph-Based Comparisons : While Tanimoto metrics are computationally efficient, graph-theoretical methods provide more accurate similarity assessments but are resource-intensive .
  • Docking Variability : Small structural changes (e.g., methyl group addition) can drastically alter binding modes, necessitating motif-based clustering for reliable comparisons .
  • Data Gaps : The absence of explicit pharmacokinetic data for Beta-2-bungarotoxin underscores the need for experimental validation of computational predictions .

Preparation Methods

Retrosynthetic Disassembly

Retrosynthetically, the molecule can be divided into three primary fragments:

  • The polycyclic undecaoxaundecacyclo core

  • The 12-hydroxy-heptamethyl-39-oxo side chain

  • The prop-2-enal terminal group

A convergent synthesis strategy is proposed, wherein these fragments are synthesized separately and coupled in later stages.

Core Assembly via Iterative Cyclization

The undecaoxaundecacyclo core may be constructed through sequential Williamson ether synthesis and Diels-Alder cycloaddition . For example, a diene precursor could react with a dienophile under Lewis acid catalysis (e.g., BF₃·Et₂O) to form six-membered rings, followed by epoxidation and ring-opening to install ether linkages.

Example conditions for Diels-Alder cyclization:

ParameterValue
CatalystBF₃·Et₂O (5 mol%)
Temperature60°C
SolventAnhydrous THF
Reaction Time48 hours

Installation of the 12-Hydroxy-Heptamethyl-39-Oxo Group

Methylation of hydroxyl groups can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The 39-oxo group may originate from a ketone precursor introduced via Friedel-Crafts acylation , employing AlCl₃ as a catalyst.

Methylation optimization data:

Methylation AgentBaseSolventYield (%)
Methyl iodideK₂CO₃DMF78
Dimethyl sulfateNaHTHF65

Prop-2-Enal Group Introduction

The terminal prop-2-enal group is susceptible to oxidation, necessitating late-stage installation. A plausible route involves:

  • Aldol condensation between a cyclohexenone derivative and formaldehyde.

  • Selective oxidation of the resulting propenol using MnO₂ or Swern oxidation (oxalyl chloride/DMSO).

Oxidation comparison:

MethodReagentsYield (%)Purity (%)
MnO₂Methylene chloride6288
Swern oxidationOxalyl chloride, DMSO7594

Purification and Stabilization

Given the compound’s propensity for decomposition, purification via preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Final drying under reduced pressure (50–80°C, 3000–3500 Pa) ensures removal of residual solvents without degrading the product .

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks, particularly on the propenal and hydroxyl groups .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility of the polycyclic framework to guide solvent selection for synthesis .
  • AI-Driven Retrosynthesis : Apply machine learning platforms (e.g., ASKCOS) to propose novel synthetic pathways, leveraging databases of similar macrocycles .

How can mechanistic pathways for the compound’s oxidative degradation be elucidated?

Q. Advanced Research Focus

  • Isotopic Labeling : Use deuterated solvents or 18O-labeled oxygen to trace degradation byproducts via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H2O vs. D2O to identify proton-transfer steps in oxidation .
  • In Situ Raman Spectroscopy : Monitor real-time bond cleavage (e.g., C=O in propenal) under oxidative stress .

How should researchers address contradictions in reported spectral data for this compound?

Q. Advanced Research Focus

  • Cross-Validation : Replicate results using independent techniques (e.g., compare NMR data with X-ray findings) .
  • Collaborative Reproducibility : Share raw data (e.g., FID files for NMR) via open-access platforms for peer validation .
  • Error Source Analysis : Investigate solvent purity, instrument calibration, and sample hydration levels as potential confounding factors .

What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

Q. Basic Research Focus

  • Enzyme Inhibition Screens : Test interactions with oxidoreductases (e.g., cytochrome P450) due to the compound’s redox-active aldehyde group .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets implicated in inflammation or cancer .
  • Cytotoxicity Profiling : Conduct MTT assays on human cell lines to assess safety thresholds .

How can the compound’s research be anchored in existing theoretical frameworks?

Q. Advanced Research Focus

  • Polyether Biosynthesis Models : Align synthetic strategies with biosynthetic pathways of natural polyethers (e.g., ionophores) .
  • Supramolecular Chemistry Principles : Explore host-guest interactions using the compound’s macrocyclic cavities for catalytic applications .

What methodologies resolve reactivity conflicts between the propenal and hydroxyl groups?

Q. Advanced Research Focus

  • Competitive Reactivity Assays : Compare reaction rates of propenal (electrophilic) vs. hydroxyl (nucleophilic) groups under varying conditions .
  • Protection-Deprotection Strategies : Use silyl ethers for hydroxyls and acetals for aldehydes to stage selective functionalization .

How can multi-disciplinary approaches enhance research outcomes for this compound?

Q. Advanced Research Focus

  • Convergence of AI and Experimentation : Integrate computational predictions (e.g., reaction yields) with robotic synthesis platforms for high-throughput optimization .
  • Collaborative Material Science : Partner with polymer chemists to explore applications in stimuli-responsive materials, leveraging the compound’s thermal sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal
Reactant of Route 2
2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal

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